Akt-I-1,2 HCl

概要

説明

This compound specifically inhibits the isoforms Akt1 and Akt2 with IC50 values of 2.7 μM and 21 μM, respectively . Akt is a critical regulator of various cellular processes, including cell proliferation, growth, and survival, making Akt-I-1,2 hydrochloride a valuable tool in scientific research and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Akt-I-1,2 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of Akt-I-1,2 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

化学反応の分析

Types of Reactions

Akt-I-1,2 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline core, leading to different analogs with potentially varied biological activities.

Substitution: Substitution reactions, particularly on the phenyl ring, can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

科学的研究の応用

Akt-I-1,2 hydrochloride has a wide range of applications in scientific research:

作用機序

Akt-I-1,2 hydrochloride exerts its effects by binding to the ATP-binding site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival and proliferation pathways. The compound’s selectivity for Akt1 and Akt2 isoforms allows for targeted modulation of specific signaling pathways, making it a valuable tool for dissecting the roles of these isoforms in various biological contexts .

類似化合物との比較

Similar Compounds

GSK2110183: An ATP-competitive inhibitor of Akt1, Akt2, and Akt3 with potent anti-tumor activity.

Akt Inhibitor VIII: A trifluoroacetate salt hydrate that inhibits Akt1 and Akt2 with high selectivity.

Uniqueness

Akt-I-1,2 hydrochloride is unique due to its specific inhibition of Akt1 and Akt2 isoforms, which allows for more precise modulation of Akt signaling pathways compared to pan-Akt inhibitors. This selectivity reduces off-target effects and enhances the compound’s utility in research and potential therapeutic applications .

生物活性

Akt-I-1,2 HCl is a potent inhibitor of the Akt signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This compound has garnered significant attention in cancer research due to its ability to inhibit Akt activity selectively, impacting tumor growth and apoptosis.

Akt (also known as Protein Kinase B) is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling. The activation of Akt leads to the phosphorylation of several downstream targets involved in cell survival and growth. This compound inhibits Akt activity by binding to its pleckstrin homology (PH) domain, preventing its translocation to the plasma membrane and subsequent activation by PDK1 and mTORC2 .

Inhibition Profile

The compound exhibits varying inhibitory potency against different isoforms of Akt:

- Akt1 : IC50 = 58 nM

- Akt2 : IC50 = 210 nM

- Akt3 : IC50 = 2.12 µM

These values indicate that this compound is particularly effective against Akt1 and Akt2, with significantly reduced efficacy against Akt3 .

Apoptosis Induction

Research has demonstrated that inhibition of Akt using this compound leads to increased apoptosis in various cancer cell lines. For instance, in chronic lymphocytic leukemia (CLL) cells, treatment with the compound resulted in extensive apoptosis characterized by:

- Loss of MCL1 (an anti-apoptotic protein) through proteasomal degradation.

- Increased expression of p53, a tumor suppressor protein that regulates the cell cycle and promotes apoptosis .

The mechanism involves the release of GSK-3 from inhibition by Akt, allowing it to phosphorylate MCL1 and target it for degradation .

Case Studies

A study involving 26 CLL clones showed that specific inhibition of Akt led to significant apoptotic responses without adversely affecting normal peripheral blood mononuclear cells. This selectivity highlights the potential therapeutic benefits of this compound in targeting cancer cells while sparing normal cells .

Table: Summary of Key Research Findings on this compound

特性

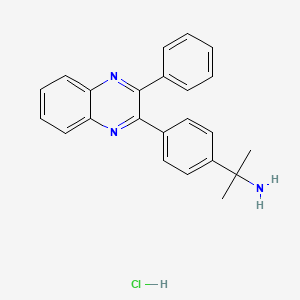

IUPAC Name |

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSKOEXUDZHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Akt-I-1,2 interact with Akt and what are the downstream effects of this interaction?

A: Akt-I-1,2 interacts with Akt by selectively inhibiting Akt1 and Akt2 isoforms without affecting Akt3. [] This selectivity stems from its unique mechanism of action, which involves binding to a site on Akt that is only formed in the presence of the pleckstrin homology (PH) domain. [] This binding is thought to promote an inactive conformation of Akt, thereby inhibiting its kinase activity. [] As a result of Akt inhibition, Akt-I-1,2 effectively blocks the phosphorylation and activation of Akt1 and Akt2 by phosphoinositide-dependent kinase 1 (PDK1). [] Consequently, this inhibition disrupts downstream signaling pathways usually governed by Akt, leading to reduced phosphorylation of Akt substrates and promotion of tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in LNCaP prostate cancer cells. []

Q2: What is known about the structure-activity relationship (SAR) of Akt-I-1,2 and the impact of structural modifications on its activity?

A: While the exact structure of Akt-I-1,2 is not provided in the research, it is identified as “HC,I. IPA (2‑[4‑(3‑phenylquinoxalin‑2‑yl)phenyl]propan‑2‑amine hydrochloride isopropanol (1:1:1)”. [] The research highlights that the presence of the PH domain in Akt is crucial for Akt-I-1,2's inhibitory activity. [] This suggests that structural modifications affecting the interaction with the PH domain would significantly impact the compound's potency and selectivity. Furthermore, the research indicates that antibodies targeting either the Akt PH domain or hinge region hinder the inhibitory action of Akt-I-1,2. [] This observation further strengthens the importance of these structural elements for the compound's activity and emphasizes the potential of SAR studies focused on these regions to develop more potent and selective Akt inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。